
3-Ethoxypropyl 2-ethylhexyl hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxypropyl 2-ethylhexyl hexanedioate is an organic compound with the molecular formula C19H36O5. It is an ester formed from the reaction of hexanedioic acid with 3-ethoxypropanol and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxypropyl 2-ethylhexyl hexanedioate typically involves esterification reactions. One common method is the reaction of hexanedioic acid with 3-ethoxypropanol and 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxypropyl 2-ethylhexyl hexanedioate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexanedioic acid, 3-ethoxypropanol, and 2-ethylhexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Hexanedioic acid, 3-ethoxypropanol, and 2-ethylhexanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester.
Wissenschaftliche Forschungsanwendungen
3-Ethoxypropyl 2-ethylhexyl hexanedioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a component in the preparation of biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of plasticizers, lubricants, and coatings due to its chemical stability and compatibility with various polymers.
Wirkmechanismus
The mechanism of action of 3-Ethoxypropyl 2-ethylhexyl hexanedioate involves its interaction with molecular targets through ester bonds. The compound can undergo hydrolysis to release its constituent alcohols and acids, which can then participate in various biochemical pathways. The ester bond’s stability and reactivity play a crucial role in its effectiveness in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanedioic acid, bis(2-ethylhexyl) ester:
2-Ethylhexyl glycidyl ether: This compound shares the 2-ethylhexyl group but differs in its functional groups and reactivity.
Uniqueness
3-Ethoxypropyl 2-ethylhexyl hexanedioate is unique due to the presence of both 3-ethoxypropyl and 2-ethylhexyl groups, which impart distinct chemical properties. These groups enhance its solubility, reactivity, and compatibility with various substrates, making it a versatile compound for multiple applications.
Eigenschaften
CAS-Nummer |
61286-53-1 |
|---|---|
Molekularformel |
C19H36O5 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
1-O-(3-ethoxypropyl) 6-O-(2-ethylhexyl) hexanedioate |
InChI |
InChI=1S/C19H36O5/c1-4-7-11-17(5-2)16-24-19(21)13-9-8-12-18(20)23-15-10-14-22-6-3/h17H,4-16H2,1-3H3 |
InChI-Schlüssel |
XTYWVTMADJAMGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OCCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)

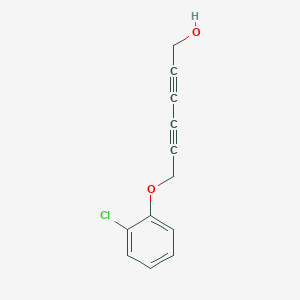
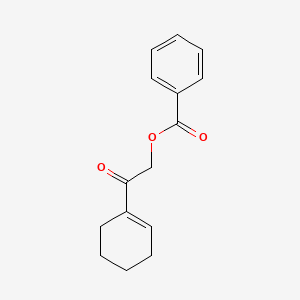
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)

![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)

![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)

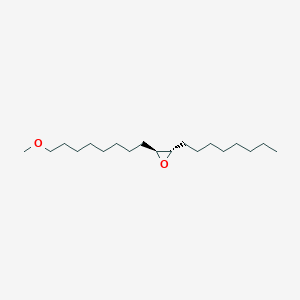
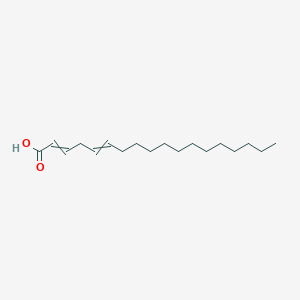
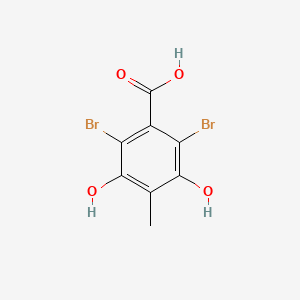
![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)
